Cas no 5333-90-4 (4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one)

4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is a chlorinated indanone derivative with a methyl substituent at the 7-position, offering a versatile intermediate in organic synthesis. Its rigid bicyclic structure and functional groups make it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The chloro and keto groups provide reactive sites for further derivatization, enabling selective modifications. The compound's stability and well-defined reactivity profile enhance its utility in heterocyclic and medicinal chemistry applications. Its purity and consistent performance make it a reliable choice for researchers requiring precise synthetic building blocks.
4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one structure
5333-90-4 structure
Product Name:4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one
CAS No:5333-90-4
MF:C10H9ClO
MW:180.630861997604
MDL:MFCD09908157
CID:1093790
PubChem ID:79251
Update Time:2025-05-19

4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one
    • 4-chloro-7-methyl-2,3-dihydroinden-1-one
    • 1H-Inden-1-one,3-dihydro-7-methyl-
    • 4-Chlor-7-methyl-hydrindon-(1)
    • 4-Chlor-7-methyl-indan-1-on
    • 4-Chloro-7-methyl-1-indanone
    • 4-chloro-7-methyl-indan-1-one
    • AC1L2WZM
    • AC1Q3N47
    • CTK1H3567
    • NSC2358
    • NSC 2358
    • 5333-90-4
    • SCHEMBL18352941
    • 4-Chloro-2,3-dihydro-7-methyl-1H-inden-1-one
    • UNII-X8LQ379GET
    • DTXSID9063792
    • NSC25204
    • AM9361
    • NSC-2358
    • NSC-25204
    • AKOS006312741
    • MFCD09908157
    • F52801
    • 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl-
    • X8LQ379GET
    • NSC 25204
    • MDL: MFCD09908157
    • Inchi: 1S/C10H9ClO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
    • InChI Key: GGWVYVCKNJCQOC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C)C2C(CCC=21)=O

Computed Properties

  • Exact Mass: 180.03427
  • Monoisotopic Mass: 180.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 2.77730

4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>

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Additional information on 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Comprehensive Overview of 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 5333-90-4)

4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 5333-90-4) is a specialized organic compound belonging to the class of substituted indanones. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The presence of a chloro substituent at the 4-position and a methyl group at the 7-position on the indanone backbone makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one has increased, particularly in the fields of drug discovery and material science. Researchers are exploring its utility as a building block for heterocyclic compounds, which are pivotal in developing new therapeutic agents. Its structural motif is often associated with bioactive molecules, making it a subject of interest for studies on anti-inflammatory and antimicrobial properties.

The synthesis of 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one typically involves Friedel-Crafts acylation or halogenation reactions, followed by purification steps to achieve high purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound. Its molecular weight (196.65 g/mol) and melting point (reported between 80-85°C) are critical parameters for quality control in industrial applications.

One of the trending topics in organic chemistry is the green synthesis of intermediates like 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one. Environmental concerns have driven the adoption of catalytic methods and solvent-free reactions to minimize waste. This aligns with the broader industry shift toward sustainable chemistry, a frequently searched term among professionals and academics.

Another area of interest is the compound’s potential role in catalysis and polymer chemistry. Its electron-withdrawing and steric effects can influence reaction pathways, making it valuable for designing novel catalysts. Additionally, its incorporation into polymeric materials could enhance thermal stability or optical properties, a topic gaining traction in material science forums.

From a commercial perspective, 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is supplied by several chemical manufacturers under strict quality assurance protocols. Buyers often inquire about bulk pricing, custom synthesis, and regulatory compliance, reflecting the compound’s industrial relevance. Its safety data sheets (SDS) provide essential information for handling and storage, ensuring adherence to occupational health standards.

In conclusion, 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 5333-90-4) is a multifaceted compound with expanding applications in pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, properties, and potential uses continue to be explored, driven by both scientific curiosity and industrial demand. For researchers and manufacturers alike, staying updated on its developments is crucial for leveraging its full potential.

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